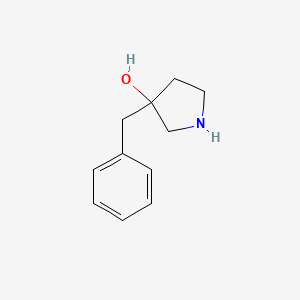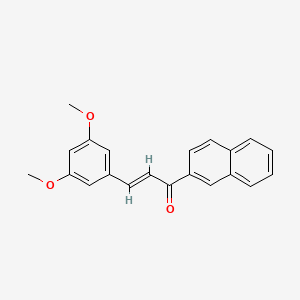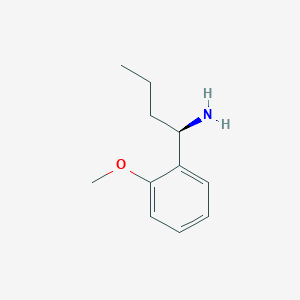![molecular formula C9H19N3 B12083799 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine CAS No. 91445-48-6](/img/structure/B12083799.png)
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine is a bicyclic amine compound that features a unique 8-azabicyclo[3.2.1]octane scaffold. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound’s unique structure and properties make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization used in laboratory settings can be scaled up for industrial applications, ensuring the production of the compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine has several scientific research applications:
Biology: It is studied for its potential biological activities, including interactions with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: This compound shares a similar bicyclic structure and is used in various chemical and biological studies.
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Another compound with a related structure, used in synthetic chemistry.
Uniqueness
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine stands out due to its specific functional groups and the potential for diverse chemical modifications. Its unique structure allows for a wide range of applications in different scientific fields, making it a valuable compound for research and development.
Propiedades
| 91445-48-6 | |
Fórmula molecular |
C9H19N3 |
Peso molecular |
169.27 g/mol |
Nombre IUPAC |
2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethanamine |
InChI |
InChI=1S/C9H19N3/c1-11-6-8-2-3-9(7-11)12(8)5-4-10/h8-9H,2-7,10H2,1H3 |
Clave InChI |
WFYOHOUNUIPIIA-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CCC(C1)N2CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)




![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)






